molecular formula C18H11NO4 B5038895 4-(4-cyanophenoxy)phenyl 2-furoate

4-(4-cyanophenoxy)phenyl 2-furoate

Cat. No.: B5038895
M. Wt: 305.3 g/mol
InChI Key: AVZSHIYWBPUWCV-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)phenyl 2-furoate is a phenyl ester derivative of 2-furoic acid, featuring a 4-cyanophenoxy substituent on the phenyl ring.

Properties

IUPAC Name

[4-(4-cyanophenoxy)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c19-12-13-3-5-14(6-4-13)22-15-7-9-16(10-8-15)23-18(20)17-2-1-11-21-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSHIYWBPUWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(4-cyanophenoxy)phenyl 2-furoate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes References
This compound (Target) C₁₈H₁₂N₂O₄ (inferred) 320.30 (calculated) 4-Cyanophenoxy Hypothetical compound; potential use in materials or medicinal chemistry. N/A
4-(Ethoxycarbonyl)phenyl 2-furoate C₁₄H₁₂O₅ 260.24 Ethoxycarbonyl Intermediate in organic synthesis; studied for esterification reactivity.
4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate C₁₉H₁₄N₂O₄ 334.33 Benzoylcarbohydrazonoyl Research chemical; potential applications in coordination chemistry.
Diloxanide furoate (4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate) C₁₄H₁₃Cl₂NO₄ 342.17 N-methyl-2,2-dichloroacetamido Approved antiparasitic API; treats intestinal amoebiasis.
4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 2-furoate C₂₂H₂₀N₄O₅ (inferred) 428.42 (calculated) Hydrazono-methyl with toluidine derivative Complex structure; possible use in targeted drug delivery or metal chelation.

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The ethoxycarbonyl group in is electron-withdrawing, enhancing ester hydrolysis susceptibility compared to the cyanophenoxy group, which is less polar but may improve thermal stability . Dichloroacetamido () introduces chlorine atoms, increasing lipophilicity and biological membrane permeability, critical for its antiparasitic activity .

Biological Activity: Diloxanide furoate’s efficacy against protozoans is attributed to the dichloroacetamido moiety, which disrupts parasitic metabolism.

Synthetic Accessibility: The cyanophenoxy group requires precise coupling of 4-cyanophenol with 2-furoyl chloride, analogous to the synthesis of 4-(ethoxycarbonyl)phenyl 2-furoate . Diloxanide furoate’s synthesis involves N-methylation and dichloroacetylation, steps that complicate scalability compared to simpler ester derivatives .

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